molecular formula C20H23FN2O2 B5619155 1-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)piperazine

1-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)piperazine

Cat. No. B5619155
M. Wt: 342.4 g/mol
InChI Key: GKSKFGIJEPIKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)piperazine, commonly known as FPPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has gained popularity in recent years due to its potential use in scientific research. FPPP is a potent dopamine reuptake inhibitor and a serotonin releaser, which makes it an attractive compound for studying the biochemical and physiological effects of these neurotransmitters.

Mechanism of Action

The mechanism of action of FPPP involves its ability to inhibit the reuptake of dopamine and release serotonin. Dopamine is a neurotransmitter that is involved in reward-related behavior, motivation, and addiction. Serotonin is a neurotransmitter that is involved in mood regulation, sleep, and appetite. The inhibition of dopamine reuptake and the release of serotonin by FPPP can lead to an increase in the levels of these neurotransmitters in the brain, which can affect behavior and mood.
Biochemical and Physiological Effects:
FPPP has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, which is a measure of the drug's stimulant properties. It has also been found to increase the levels of dopamine and serotonin in the brain, which can affect mood, behavior, and cognition. FPPP has been shown to have a high affinity for the dopamine transporter, which means that it can bind to this protein and prevent the reuptake of dopamine.

Advantages and Limitations for Lab Experiments

One of the advantages of using FPPP in lab experiments is its potency as a dopamine reuptake inhibitor and serotonin releaser. This property of FPPP makes it a useful tool for studying the role of these neurotransmitters in behavior and cognition. However, the use of FPPP in lab experiments is limited by its potential toxicity and the lack of information on its long-term effects.

Future Directions

There are several future directions for research on FPPP. One area of research could focus on the development of new compounds that have similar properties to FPPP but with fewer side effects. Another area of research could involve the study of the long-term effects of FPPP on behavior and cognition. Additionally, research could be conducted on the potential therapeutic uses of FPPP in the treatment of psychiatric disorders such as depression and addiction.
Conclusion:
In conclusion, FPPP is a psychoactive compound that has gained popularity in recent years due to its potential use in scientific research. It is a potent dopamine reuptake inhibitor and serotonin releaser, which makes it an attractive compound for studying the biochemical and physiological effects of these neurotransmitters. While FPPP has several advantages for lab experiments, its potential toxicity and lack of information on its long-term effects limit its use. Future research could focus on the development of new compounds with similar properties to FPPP and the study of its potential therapeutic uses in psychiatric disorders.

Synthesis Methods

The synthesis of FPPP involves the reaction of 1-(4-fluorophenyl)piperazine with 4-isopropoxybenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure FPPP.

Scientific Research Applications

FPPP has been used in scientific research to study the mechanisms of action of dopamine and serotonin in the brain. It has been found to be a potent dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This property of FPPP has been used to study the role of dopamine in addiction and reward-related behavior.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-15(2)25-19-9-3-16(4-10-19)20(24)23-13-11-22(12-14-23)18-7-5-17(21)6-8-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSKFGIJEPIKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone

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